molecular formula C21H29N3O4S B6536067 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058488-85-9

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6536067
CAS No.: 1058488-85-9
M. Wt: 419.5 g/mol
InChI Key: SYSKNVOULOTVIM-UHFFFAOYSA-N
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Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 2,3-dihydroindole core, a cyclopentanecarbonyl group, and a methanesulfonylpiperidine carboxamide moiety. The methanesulfonyl group may enhance solubility or metabolic stability compared to analogs with halogen or methoxy substituents .

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-29(27,28)23-11-8-16(9-12-23)20(25)22-18-7-6-15-10-13-24(19(15)14-18)21(26)17-4-2-3-5-17/h6-7,14,16-17H,2-5,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSKNVOULOTVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Oncology

Motesanib (N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-((pyridin-4-ylmethyl)amino)pyridine-3-carboxamide) shares the dihydroindole scaffold but incorporates a pyridine-carboxamide group instead of a piperidine-sulfonyl moiety. Motesanib exhibits potent VEGFR inhibition (IC50: 2–6 nM for VEGFR-1/2/3), suggesting that the target compound’s dihydroindole core may similarly engage kinase domains . However, the cyclopentanecarbonyl and methanesulfonyl groups in the target compound could alter selectivity or potency due to steric or electronic effects.

Benzamide Derivatives (B1–B6) : These compounds (e.g., N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide, B4) demonstrate cytotoxic activity against the HEPG2 cell line. Substitutions at the benzamide para position (methoxy, fluoro, chloro) correlate with varying efficacy, where B4 (4-methoxy) showed higher activity than halogenated analogs (B5, B6) . The target compound’s methanesulfonyl group may mimic the electron-withdrawing effects of halogens but with improved solubility.

GPCR-Targeting Analogues

JNJ5207787 (), featuring a dihydroindole linked to a piperidinyl-acrylamide group, highlights the role of piperidine in receptor binding. The target compound’s methanesulfonylpiperidine carboxamide may similarly enhance affinity for GPCRs or ion channels, though its cyclopentanecarbonyl group could introduce conformational rigidity compared to JNJ5207787’s cyclopentylethyl chain .

Key Research Findings and Data Tables

Table 2: Structural and Physicochemical Comparisons

Compound Key Substituents Solubility (Predicted) Metabolic Stability
Target Compound Methanesulfonylpiperidine Moderate-High High (sulfonyl group)
Motesanib Pyridine-carboxamide Moderate Moderate
B4 (Benzamide) 4-Methoxybenzamide Low-Moderate Low (ester hydrolysis)

Mechanistic and Functional Insights

  • Kinase Inhibition Potential: The dihydroindole scaffold in Motesanib and the target compound suggests shared kinase-targeting capabilities. However, the methanesulfonyl group may reduce off-target effects compared to Motesanib’s pyridine moiety, which could interact with additional kinases .
  • Cytotoxicity Mechanisms : The benzamide derivatives () indicate that electron-withdrawing groups enhance cytotoxicity. The target compound’s sulfonyl group may act similarly, though its piperidine linker could improve cell permeability .

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